Acetaldehyde sodium bisulfite

Vue d'ensemble

Description

Acetaldehyde sodium bisulfite is a chemical compound formed by the addition of sodium bisulfite to acetaldehyde. This compound is known for its stability and solubility in water, making it useful in various chemical processes. It is often used in organic synthesis and as an intermediate in the production of other chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Acetaldehyde sodium bisulfite is prepared by the reaction of acetaldehyde with sodium bisulfite in an aqueous solution. The reaction proceeds as follows:

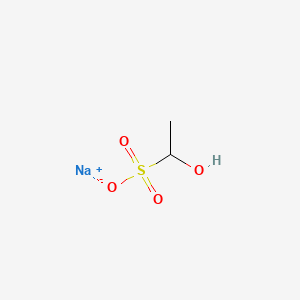

CH3CHO+NaHSO3→CH3CH(OH)SO3Na

This reaction is typically carried out at room temperature with vigorous stirring to ensure complete reaction. The product is then isolated by filtration and can be purified by recrystallization from water.

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of acetaldehyde to a solution of sodium bisulfite. The reaction is carried out in large reactors with efficient mixing to ensure uniformity. The product is then separated and purified using standard industrial techniques such as filtration and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions: Acetaldehyde sodium bisulfite undergoes several types of chemical reactions, including:

Addition Reactions: The compound can participate in addition reactions with various nucleophiles, forming new carbon-sulfur bonds.

Oxidation Reactions: It can be oxidized to form corresponding sulfonic acids.

Reduction Reactions: Under certain conditions, it can be reduced back to acetaldehyde and sodium bisulfite.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Major Products Formed:

Sulfonic Acids: Oxidation of this compound leads to the formation of sulfonic acids.

Acetaldehyde: Reduction reactions can regenerate acetaldehyde from the bisulfite adduct.

Applications De Recherche Scientifique

Scientific Research Applications

Acetaldehyde sodium bisulfite has numerous applications in scientific research, particularly in the following areas:

Organic Synthesis

Reagent in Organic Chemistry : this compound is widely used as a reagent in organic synthesis. It facilitates the formation of carbon-sulfur bonds and is instrumental in synthesizing various organic compounds. The compound reacts with aldehydes and some ketones to form stable bisulfite addition products, which can be further manipulated in synthetic pathways.

Biochemical Analysis

Enzyme Mechanisms : The compound is utilized to study enzyme mechanisms due to its ability to form adducts with aldehydes. This property allows researchers to investigate the reactivity of aldehydes under controlled conditions, providing insights into enzyme kinetics and mechanisms.

Carbonyl Compound Measurement : this compound is employed in analytical chemistry for measuring low concentrations of carbonyl compounds, such as acrolein and crotonaldehyde. The bisulfite addition reaction stabilizes these carbonyls, allowing for accurate quantification through various analytical methods, including gas chromatography .

Environmental Applications

Waste Treatment : In environmental chemistry, this compound is used to treat waste streams containing aldehydes. Its ability to react with aldehydes reduces their toxicity and facilitates their removal from wastewater before discharge into the environment . This application helps mitigate pollution and complies with environmental regulations.

Industrial Applications

Chemical Production : The compound serves as an intermediate in the production of various chemicals, including dyes, fragrances, and flavoring agents. Its stability and reactivity make it a valuable component in industrial processes .

Case Study 1: Measurement of Carbonyls

A study aimed at developing a sensitive method for measuring carbonyl compounds demonstrated the effectiveness of this compound in trapping acrolein from air samples. The method involved collecting air samples in a mist chamber where carbonyls reacted with a bisulfite solution, forming stable adducts that could be quantified accurately .

Case Study 2: Wastewater Treatment Efficiency

Research on the treatment of formaldehyde-laden wastewater using this compound revealed significant reductions in chemical oxygen demand (COD) and biological oxygen demand (BOD). The treatment process enhanced the efficiency of subsequent activated sludge treatments, demonstrating the compound's utility in environmental remediation efforts .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Reagent for forming carbon-sulfur bonds | Facilitates complex organic reactions |

| Biochemical Analysis | Stabilizes carbonyl compounds for measurement | Enables accurate quantification of volatile compounds |

| Environmental Chemistry | Treats aldehyde-containing waste streams | Reduces toxicity and environmental impact |

| Industrial Production | Intermediate for producing dyes, fragrances, and flavoring agents | Enhances production efficiency |

Mécanisme D'action

The mechanism of action of acetaldehyde sodium bisulfite involves the formation of a stable adduct with acetaldehyde. The bisulfite ion adds to the carbonyl group of acetaldehyde, forming a sulfonic acid derivative. This reaction is reversible, allowing the compound to act as a reservoir for acetaldehyde in various chemical processes.

Comparaison Avec Des Composés Similaires

Formaldehyde Sodium Bisulfite: Similar to acetaldehyde sodium bisulfite, this compound is formed by the addition of sodium bisulfite to formaldehyde.

Benzaldehyde Sodium Bisulfite: This compound is formed by the addition of sodium bisulfite to benzaldehyde and is used in similar applications.

Uniqueness: this compound is unique in its stability and solubility in water, making it particularly useful in aqueous reactions. Its ability to form stable adducts with aldehydes and ketones makes it a valuable reagent in organic synthesis and industrial applications.

Activité Biologique

Acetaldehyde sodium bisulfite is a compound formed from the reaction of acetaldehyde with sodium bisulfite. It is notable for its biological activity, particularly in antimicrobial applications and its role in biochemical processes. This article explores its biological activity, supported by case studies, research findings, and data tables.

- Chemical Formula : C₂H₅NaO₃S

- Molecular Weight : 116.13 g/mol

- Appearance : White solid

- Solubility : Soluble in water, slightly soluble in ethanol.

This compound acts primarily as an antimicrobial agent. The bisulfite ion reacts with aldehydes to form stable adducts, which can inhibit the growth of various microorganisms. This reaction is crucial in food preservation and treatment of microbial infections.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study indicated that it effectively inhibited the growth of Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 296 |

| Bacillus subtilis | 364 |

These results suggest that this compound can serve as a potential alternative to traditional antibiotics, especially in cases of antibiotic resistance .

1. Treatment of Hemolytic Streptococcic Infections

A notable case study involved the use of sulfathiazole-acetaldehyde sodium bisulfite in guinea pigs infected with Group C hemolytic streptococci. The treatment resulted in significant recovery rates, highlighting its efficacy against bacterial infections .

2. Environmental Applications

This compound has also been studied for its role in reducing formaldehyde toxicity in wastewater treatment. When applied to formaldehyde-laden solutions, it significantly lowered Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD), enhancing the efficiency of activated sludge treatments .

Safety and Toxicology

While this compound has beneficial applications, it is essential to consider its safety profile. Acetaldehyde itself is classified as a potential carcinogen and can cause irritation upon exposure. Therefore, handling this compound requires caution to mitigate any health risks associated with its use .

Propriétés

IUPAC Name |

sodium;1-hydroxyethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O4S.Na/c1-2(3)7(4,5)6;/h2-3H,1H3,(H,4,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDZQGXAHZVGPL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027332 | |

| Record name | Ethanesulfonic acid, 1-hydroxy-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918-04-7 | |

| Record name | Acetaldehyde sodium bisulfite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, 1-hydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanesulfonic acid, 1-hydroxy-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 1-hydroxyethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETALDEHYDE SODIUM BISULFITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKL8Z7BKWQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.